molecular formula C11H21N B2619033 3-Cyclohexylpiperidine CAS No. 19734-66-8

3-Cyclohexylpiperidine

Cat. No.: B2619033
CAS No.: 19734-66-8
M. Wt: 167.296
InChI Key: LEQKPQQOCKLKHK-UHFFFAOYSA-N
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Description

3-Cyclohexylpiperidine is an organic compound belonging to the piperidine class of heterocyclic amines. It consists of a six-membered ring containing five methylene bridges and one amine bridge, with a cyclohexyl group attached to the nitrogen atom. This compound has gained attention in scientific research due to its diverse range of applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpiperidine typically involves the hydrogenation of pyridine derivatives. One common method is the reduction of pyridine using hydrogen gas in the presence of a molybdenum disulfide catalyst. This reaction proceeds as follows:

C5H5N+3H2C5H10NH\text{C}_5\text{H}_5\text{N} + 3\text{H}_2 \rightarrow \text{C}_5\text{H}_{10}\text{NH} C5​H5​N+3H2​→C5​H10​NH

Alternatively, pyridine can be reduced to piperidine via a modified Birch reduction using sodium in ethanol .

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes. The use of high-pressure hydrogen gas and efficient catalysts ensures the complete reduction of pyridine to the desired piperidine derivative. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring.

    Substitution: The cyclohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of halogenated or other substituted piperidine derivatives

Scientific Research Applications

3-Cyclohexylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Cyclohexylpiperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Piperidine: A simpler structure without the cyclohexyl group.

    Pyridine: An aromatic heterocycle with a nitrogen atom.

    Piperazine: Contains two nitrogen atoms in a six-membered ring.

Uniqueness: 3-Cyclohexylpiperidine is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-cyclohexylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQKPQQOCKLKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19734-66-8
Record name 3-cyclohexylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Combine 3-phenyl-piperidine hydrochloride (0.206 g, 1.04 mmol) and 5% rhodium on alumina (0.112 g, 0.0544 mmol) in methanol (50 mL) and stir at 50° C. at a H2 pressure of 60 psi. After 4 d, purify the reaction mixture by ion exchange chromatography (SCX resin, methanol→2 M ammonia/methanol) to provide 0.164 g (3:1 mixture of product:starting material) which was used in the next step without further purification: mass spectrum (electrospray): m/z=168.1 (M+1−product), 162.1 (M+1−starting material).
Quantity
0.206 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.112 g
Type
catalyst
Reaction Step One

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